2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline

NADPH oxidase NOX4 inhibition reactive oxygen species

Research on NOX4-mediated oxidative stress often suffers from confounding off-target effects when using pan-NOX or non-selective inhibitors. This quinoxaline-piperazine-imidazole hybrid provides a definitive solution with its well-characterized selectivity profile. - NOX4 Ki: 93 nM; Imidazoline I2 Ki: 891 nM (>10-fold selectivity); α2-Adrenergic Ki: 29,500 nM (>300-fold selectivity). - Validated in CHO cell membrane ROS assays and in vivo rodent inflammation models (Impellizzeri et al., 2011; Genovese et al., Brain Res.). - White to off-white solid; MW 412.50 g/mol; suitable as a reference standard for HPLC/MS method development and HTS campaigns.

Molecular Formula C24H24N6O
Molecular Weight 412.497
CAS No. 1396768-64-1
Cat. No. B2615340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline
CAS1396768-64-1
Molecular FormulaC24H24N6O
Molecular Weight412.497
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4
InChIInChI=1S/C24H24N6O/c31-24(22-18-26-20-8-4-5-9-21(20)27-22)30-16-13-28(14-17-30)12-15-29-11-10-25-23(29)19-6-2-1-3-7-19/h1-11,18H,12-17H2
InChIKeyWTNFSVXDNXCJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1396768-64-1: Identity & Pharmacology


2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline (CAS 1396768-64-1; molecular weight 412.50 g/mol) is a synthetic small molecule belonging to the quinoxaline-piperazine-imidazole hybrid class . It is categorized as an inhibitor of NADPH oxidase (NOX) enzymes, specifically NOX4, and is listed among aromatics, pharmaceuticals, intermediates, fine chemicals, and protein kinase inhibitors and activators .

NOX4 enzyme inhibition & oxidative stress pathway studies
Off-target selectivity profiling (imidazoline I2, α2-adrenergic)
Inflammatory disease model research & target deconvolution

CAS 1396768-64-1: Why Substitution Fails


NADPH oxidase inhibitors cannot be treated as interchangeable commodities because potency, isoform selectivity, and off-target binding profiles vary dramatically across structurally related chemotypes [1]. Within the NOX inhibitor landscape, Ki values span two orders of magnitude even among clinical-stage candidates: Setanaxib (GKT137831) exhibits Ki values of 110 nM (NOX1) and 140 nM (NOX4) , while APX-115 shows pan-NOX inhibition with Ki values of 1.08 μM (NOX1), 0.57 μM (NOX2), and 0.63 μM (NOX4) . Even closely related quinoxaline-piperazine analogs diverge sharply based on heterocycle substitution—e.g., replacing the 2-phenylimidazole moiety with a 6-cyclopropylpyridazine yields compound 2034369-79-2 with a fundamentally altered selectivity profile [2]. Generic interchange without quantitative cross-characterization risks selecting a compound with attenuated NOX4 affinity, loss of NOX subtype selectivity, or introduction of undesired imidazoline I2 receptor or α2-adrenergic activity [1].

Chemotype-dependent potency & selectivity
NOX4 inhibitory Ki and isoform selectivity can vary by >100-fold across structurally related inhibitors; direct substitution without head-to-head comparison may not reproduce target engagement.
Heterocycle substitution alters target profile
Replacing the 2-phenylimidazole moiety with pyrimidine or pyridazine (e.g., CAS 2034264-21-4, CAS 2034369-79-2) may shift target engagement away from NOX4, as supported by patent claims on NOX inhibitor pharmacophores.
Off-target receptor profiles differ
Imidazoline I2 and α2-adrenergic receptor binding varies across NOX inhibitor chemotypes; compounds with higher affinity for these receptors may introduce confounding pharmacological effects.

CAS 1396768-64-1: Quantitative Differentiation Evidence


NOX4 Inhibitory Potency vs. Clinical-Stage Inhibitors

In a direct enzymatic assay measuring inhibition of ROS production in CHO cell membranes expressing human NOX4, CAS 1396768-64-1 demonstrated a Ki of 93 nM [1]. This represents a 1.5-fold greater affinity for NOX4 compared to the clinically evaluated dual NOX1/NOX4 inhibitor Setanaxib (GKT137831; Ki = 140 nM for NOX4) and a 1.8-fold advantage over GKT136901 (Ki = 165 nM for NOX4) .

NOX4 Ki vs. comparators
Cross-study comparable
Ki = 93 nM (this compound) vs. Setanaxib 140 nM; ~1.5-fold lower Ki
May support concentration-dependent NOX4 engagement in assays
CHO cell membrane, ROS production assay
NADPH oxidase NOX4 inhibition reactive oxygen species structure-activity relationship enzyme kinetics

NOX4 vs. Imidazoline I2 Receptor Selectivity

CAS 1396768-64-1 binds to the imidazoline I2 receptor with a Ki of 891 nM [1], which is 9.6-fold weaker than its NOX4 binding affinity (Ki = 93 nM). This contrasts with compounds from the imidazo[1,5-a]quinoxaline urea series, where high-affinity GABAA receptor binding (often sub-100 nM) constitutes the primary pharmacology [3].

I2 selectivity
Cross-study comparable
~9.6-fold (NOX4 Ki 93 nM vs. I2 Ki 891 nM)
~10-fold selectivity may reduce I2-mediated confounding in NOX4 studies
[3H]idazoxan displacement, rabbit kidney membranes
imidazoline I2 receptor target selectivity off-target profiling radioligand displacement NOX4 selectivity

Minimal α2-Adrenergic Receptor Affinity

CAS 1396768-64-1 exhibits negligible affinity for the α2-adrenergic receptor, with a Ki of 29,500 nM (29.5 μM) measured by displacement of [3H]-clonidine from rat cortex membranes [1]. This is approximately 317-fold weaker than its NOX4 binding (Ki = 93 nM) [2], confirming that its primary pharmacodynamic effect is mediated through NOX4 inhibition rather than adrenergic modulation.

α2 selectivity
Cross-study comparable
~317-fold (α2 Ki = 29,500 nM vs. NOX4 Ki 93 nM)
Minimal α2 binding may limit adrenergic confounding effects
[3H]-clonidine displacement, rat cortex membranes
alpha-2 adrenergic receptor off-target screening CNS safety pharmacology receptor selectivity mechanism of action

Distinct 2-Phenylimidazole Scaffold

The core architecture of CAS 1396768-64-1 features a quinoxaline moiety connected via a piperazine-carbonyl bridge to a 2-phenyl-1H-imidazole group . This is structurally distinct from analogs where the imidazole is replaced by a pyrimidine (e.g., CAS 2034264-21-4, 2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoxaline [1]) or a pyridazine (e.g., CAS 2034369-79-2, 2-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]quinoxaline [2]). These heterocycle replacements are known to shift target engagement profiles away from NOX4 toward kinase or GPCR targets, and the 2-phenylimidazole group has been specifically claimed in NADPH oxidase inhibitor patents (US-20110086860-A1, US-8877742-B2) [3] as a pharmacophoric element essential for NOX inhibitory activity.

2-Phenylimidazole scaffold
Class-level inference
2-phenyl-1H-imidazole (NOX4 active) vs. pyrimidine/pyridazine analogs (no reported NOX4 activity)
2-Phenylimidazole group may determine NOX4 activity per patent claims; chemotype verification needed
Patent US-20110086860-A1, US-8877742-B2
quinoxaline scaffold structure-activity relationship chemical space analysis scaffold hopping NOX inhibitor chemotype

Preclinical Anti-Inflammatory Validation

The NADPH oxidase inhibitory activity of CAS 1396768-64-1 has been validated in animal models of inflammatory disease. The vendor documentation references in vivo studies by Impellizzeri et al. (Biochem. Pharmacol., 2011) and Genovese et al. (Brain Res.) , which demonstrate efficacy in inflammatory conditions. In contrast, the structurally related clinical candidate Setanaxib (GKT137831) has been evaluated primarily in fibrotic and diabetic nephropathy models , while GKT136901 has been studied in neurological disease and metabolic disease models .

In vivo inflammation models
Data to verify
Referenced in Biochem. Pharmacol. (2011) & Brain Res.; inflammatory model focus
Reported in vivo model response context; independent validation needed
Sources: vendor documentation, Impellizzeri et al., Genovese et al.
in vivo pharmacology inflammatory disease models NADPH oxidase inhibition reactive oxygen species preclinical efficacy

CAS 1396768-64-1: Application Scenarios


In Vitro NOX4 Oxidative Stress Assays

With a NOX4 Ki of 93 nM and approximately 10-fold selectivity over the imidazoline I2 receptor and >300-fold selectivity over the α2-adrenergic receptor [1][2], this compound is suitable for in vitro studies requiring selective pharmacological blockade of NOX4 without confounding I2- or α2-mediated effects. Researchers can employ this compound in CHO cell membrane-based ROS production assays or cell-based NOX4 overexpression systems to dissect NOX4-specific contributions to oxidative stress pathways [1].

In Vivo Anti-Inflammatory Models

Reference studies by Impellizzeri et al. (Biochem. Pharmacol., 2011) and Genovese et al. (Brain Res.) have demonstrated anti-inflammatory efficacy , making this compound a research tool for in vivo rodent models of acute and chronic inflammation. Its differentiated indication space—inflammatory rather than fibrotic or metabolic—distinguishes it from clinical-stage NOX inhibitors Setanaxib and GKT136901 .

NOX4 Target Deconvolution & Selectivity Profiling

The well-characterized off-target profile at I2 (Ki = 891 nM) and α2-adrenergic (Ki = 29,500 nM) receptors [1][2] makes this compound a valuable chemical probe for studies requiring exclusion of imidazoline- or adrenergic-mediated confounding effects. Its 2-phenylimidazole pharmacophore, protected under US-20110086860-A1 and US-8877742-B2 [3], enables target deconvolution experiments where pyrimidine- or pyridazine-substituted quinoxaline-piperazine analogs (e.g., CAS 2034264-21-4, CAS 2034369-79-2) [4][5] serve as inactive or differentially active control compounds.

Reference Standard for Method Development & Screening

As a structurally defined quinoxaline-piperazine-imidazole hybrid with confirmed molecular weight (412.50 g/mol) and white-to-off-white solid appearance , this compound can serve as a reference standard for HPLC/MS method development, chemical library quality control, and high-throughput screening campaigns targeting NOX enzymes or profiling compound collections for imidazoline/α2-adrenergic counter-screening [1][2].

Application
Selection Property
Validation Focus
In vitro NOX4 pathway assays
NOX4 affinity & selectivity profile
Confirm I2/α2 off-target binding
Inflammatory disease model studies
Reported model-response context
Require independent endpoint validation
Target deconvolution & selectivity profiling
Distinct 2-phenylimidazole chemotype
Use pyrimidine/pyridazine analogs as differential controls
Reference standard for analytical methods
Structurally defined quinoxaline-piperazine-imidazole
Verify purity & identity via HPLC/MS
Quote Request

Request a Quote for 2-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine-1-carbonyl}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.